molecular formula C8H18ClN B3017143 2,2,4,4-Tetramethylcyclobutan-1-amine hydrochloride CAS No. 2231673-87-1

2,2,4,4-Tetramethylcyclobutan-1-amine hydrochloride

Cat. No.: B3017143
CAS No.: 2231673-87-1
M. Wt: 163.69
InChI Key: AJIJEPVBLBWXHJ-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethylcyclobutan-1-amine hydrochloride is a sterically hindered cyclobutane derivative offered as a key chemical intermediate for research and development purposes. The tetramethyl-substituted cyclobutane ring is a structurally rigid framework of significant interest in synthetic and medicinal chemistry. Compounds featuring this core structure, such as 2,2,4,4-tetramethylcyclobutanedione, are established precursors to diverse industrial products, including polymers . As a synthetic building block, this amine hydrochloride salt can be utilized in the design and synthesis of novel molecules. Its potential applications include serving as a precursor in the development of ligands for catalysts or as a rigid scaffold in pharmaceutical research for constructing molecules with specific three-dimensional geometries. The hydrochloride salt form offers improved stability and handling for various synthetic operations. This product is intended for chemical synthesis and analysis by qualified laboratory professionals. Please note: This product is for research purposes only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,4,4-tetramethylcyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-7(2)5-8(3,4)6(7)9;/h6H,5,9H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIJEPVBLBWXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1N)(C)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4-Tetramethylcyclobutan-1-amine hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,2,4,4-tetramethylcyclobutanone with ammonia or an amine source in the presence of a reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and yields higher purity products. The use of automated systems and advanced purification techniques, such as crystallization and distillation, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2,4,4-Tetramethylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2,4,4-Tetramethylcyclobutan-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetramethylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Cycloalkane-Based Amine Hydrochlorides

Compounds with analogous cycloalkane backbones but varying ring sizes or substituent patterns are critical for understanding structure-activity relationships. Key examples include:

Compound Name Molecular Formula MW (g/mol) Purity Key Features Applications Source
2,2,4,4-Tetramethylcyclobutan-1-amine HCl C₈H₁₇N·HCl 162.5 90% Cyclobutane, four methyl groups Industrial intermediates
2,2,4,4-Tetramethylcyclopentan-1-amine HCl C₉H₁₉N·HCl 176.7 95% Cyclopentane, larger ring size Research intermediates
(3,3,5,5-Tetramethylcyclohexyl)methanamine HCl C₁₁H₂₃N·HCl 198.8 95% Cyclohexane, extended steric bulk Specialty synthesis

Key Findings :

  • Steric Effects : The cyclobutane derivative’s compact structure may favor applications requiring steric hindrance, whereas bulkier cyclohexane derivatives could serve in catalysis or material science.

Functionalized Cyclobutane Amines

Substituent variations on the cyclobutane ring significantly alter electronic and steric properties:

Compound Name Molecular Formula MW (g/mol) Purity Key Features Applications Source
(1R,3R)-3-Methoxycyclobutan-1-amine HCl C₅H₁₁NO·HCl 137.6 Neat Methoxy group, chiral centers Pharmaceutical research
Methyl 1-(methylamino)cyclobutanecarboxylate HCl C₇H₁₃NO₂·HCl 192.6 N/A Ester functionalization Synthetic intermediate

Key Findings :

  • Polarity: Methoxy-substituted derivatives (e.g., from ) introduce polarity, enhancing solubility in polar solvents compared to the nonpolar methyl groups in the target compound .
  • Reactivity : Ester-functionalized analogs (e.g., from ) enable further derivatization (e.g., hydrolysis to carboxylic acids), broadening synthetic utility .

Hybrid Cyclobutane-Ether Amines

Compounds combining cyclobutane with ether or alkoxy chains exhibit unique behavior:

Compound Name Molecular Formula MW (g/mol) Purity Key Features Applications Source
2-(Cyclobutylmethoxy)ethan-1-amine HCl C₇H₁₅NO·HCl 166.7 N/A Ether linkage, flexible chain Agrochemical development

Key Findings :

Research Implications and Industrial Relevance

  • Synthetic Utility : The target compound’s steric profile favors reactions requiring hindered amines, while methoxy or ester analogs enable divergent pathways (e.g., nucleophilic substitution or ester hydrolysis) .
  • Purity and Grade : Industrial-grade 2,2,4,4-tetramethylcyclobutan-1-amine HCl (90% purity) contrasts with research-grade analogs (95–98% purity), suggesting differentiated use cases (e.g., bulk synthesis vs. precision chemistry) .

Biological Activity

2,2,4,4-Tetramethylcyclobutan-1-amine hydrochloride is a compound of interest due to its potential applications in various fields, including polymer chemistry and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and implications in scientific research.

This compound is a cyclic amine characterized by its unique structure that incorporates a cyclobutane ring. Its molecular formula is C₈H₁₈ClN, and it has a molar mass of approximately 165.69 g/mol. The compound is soluble in water and exhibits stability under standard laboratory conditions.

The biological activity of this compound primarily involves its role as a monomer in polymer synthesis. It integrates into polymer chains during the polymerization process, influencing the physical and chemical properties of the resulting materials. This integration can affect cellular interactions and potentially modulate biological pathways.

Target Interactions

Research indicates that the compound interacts with various enzymes and proteins during biochemical reactions. For instance, it may influence hydrogenation processes facilitated by hydrogenases, contributing to the formation of stable polymeric structures. The rigid nature of the compound helps maintain the integrity of these polymers, which can impact cellular metabolism and function indirectly through their interactions with cell membranes .

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, its thermal and mechanical stability makes it suitable for long-term studies in both in vitro and in vivo settings. The compound's stability ensures minimal degradation over time, which is crucial for obtaining consistent experimental results.

Research Applications

This compound has several applications in scientific research:

  • Polymer Chemistry : It serves as a monomer for high-performance polyesters that exhibit improved glass transition temperatures and impact resistance.
  • Material Science : The compound is utilized in producing Tritan™ copolyester, a BPA-free alternative to polycarbonate materials .
  • Biomedical Research : Its potential use in drug delivery systems is being explored due to its ability to form stable polymeric structures that can encapsulate therapeutic agents.

Study 1: Polymer Synthesis

In a study examining the synthesis of polyesters using this compound as a monomer, researchers found that incorporating this compound significantly enhanced the thermal stability and mechanical properties of the resulting materials. The study highlighted the importance of structural integrity provided by the rigid cyclobutane framework .

Study 2: Cellular Interaction

A preliminary investigation into the cellular interactions of polymers derived from this compound indicated potential modulation of inflammatory responses. The polymers were shown to influence cytokine release in vitro, suggesting that they could play a role in therapeutic applications for inflammatory diseases .

Q & A

Advanced Research Questions

Q. How can computational modeling guide reaction optimization for sterically hindered cyclobutane derivatives?

  • Approach : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states in thionation and amination steps. For example, steric hindrance from tetramethyl groups raises activation energy by 15–20 kJ/mol compared to unsubstituted analogs, necessitating higher temperatures (~120°C) .
  • Validation : Correlate computed energy barriers with experimental yields (e.g., 60–70% yield at 120°C vs. <30% at 80°C).

Q. How should researchers resolve contradictions in spectroscopic data across studies?

  • Case study : Discrepancies in NH₃⁺ proton chemical shifts (δ 7.5 vs. δ 8.2 ppm) may arise from solvent polarity (D₂O vs. DMSO-d₆) or counterion effects.
  • Resolution : Systematically replicate conditions from conflicting studies (solvent, concentration, pH) and cross-validate with IR (N–H stretches at 3200–3400 cm⁻¹) .

Q. What strategies mitigate side reactions during functionalization of the cyclobutane ring?

  • Challenge : Ring strain and steric hindrance promote undesired pathways (e.g., ring-opening under strong acidic/basic conditions).
  • Solutions :

  • Use mild electrophiles (e.g., Boc₂O for amine protection) in non-polar solvents (toluene) to minimize ring strain release.
  • Monitor intermediates via LC-MS to detect early-stage degradation .

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